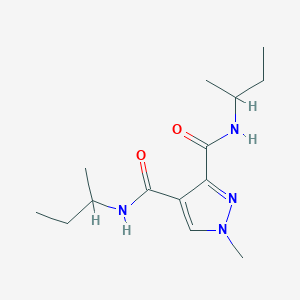
N,N'-di-sec-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-di-sec-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide (known as DMPA) is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
作用機序
The precise mechanism of action of DMPA is not yet fully understood, but it is believed to work by inhibiting the activity of a specific enzyme, called GSK-3β. This enzyme is involved in a number of cellular processes, including cell growth and proliferation, and is often overactive in cancer cells. By inhibiting GSK-3β, DMPA is thought to be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
DMPA has been found to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival. Additionally, DMPA has been found to have anti-inflammatory effects, and may be useful in treating diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using DMPA in lab experiments is that it is relatively easy to synthesize, and can be produced in large quantities. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation of using DMPA is that it is not yet approved for use in humans, and its safety and efficacy in clinical trials have not yet been established.
将来の方向性
There are a number of future directions for research on DMPA. One area of focus is on developing more potent and selective inhibitors of GSK-3β, which could be even more effective in treating cancer and other diseases. Additionally, researchers are exploring the potential use of DMPA in combination with other drugs, such as chemotherapy agents, to enhance its anti-cancer effects. Finally, there is ongoing research into the safety and efficacy of DMPA in clinical trials, with the goal of eventually bringing it to market as a cancer treatment.
合成法
The synthesis of DMPA involves a multi-step process that begins with the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with sec-butylamine and acetic anhydride to yield DMPA.
科学的研究の応用
DMPA has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be particularly effective against breast cancer cells. Additionally, DMPA has been studied for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-N,4-N-di(butan-2-yl)-1-methylpyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-6-9(3)15-13(19)11-8-18(5)17-12(11)14(20)16-10(4)7-2/h8-10H,6-7H2,1-5H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMHZOKDKUWMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=C1C(=O)NC(C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N,4-N-di(butan-2-yl)-1-methylpyrazole-3,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

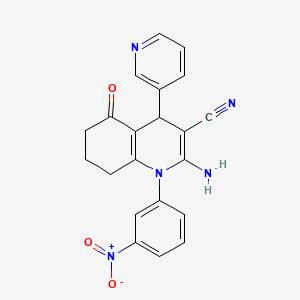
![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
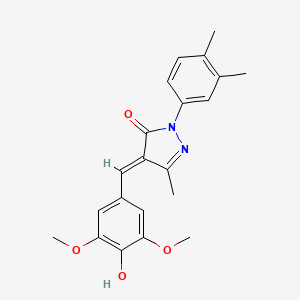
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)
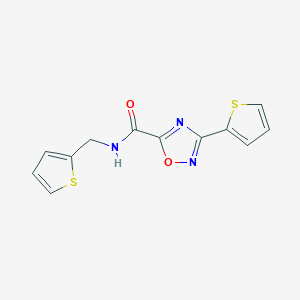
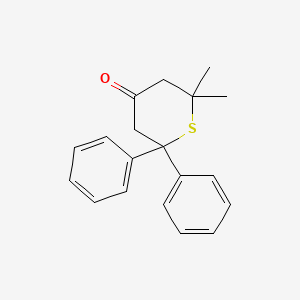
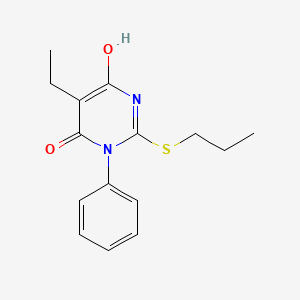
![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![5,7-dimethyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6087905.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methyl-2-phenoxyethyl)benzamide](/img/structure/B6087919.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)